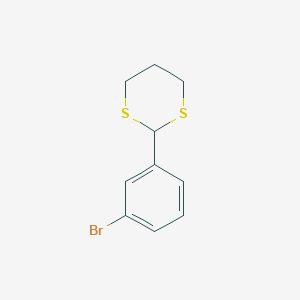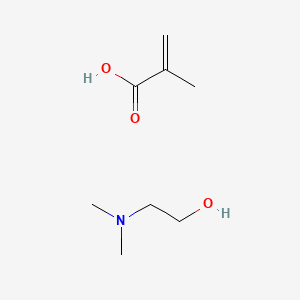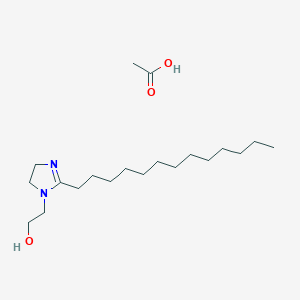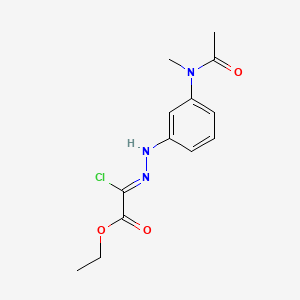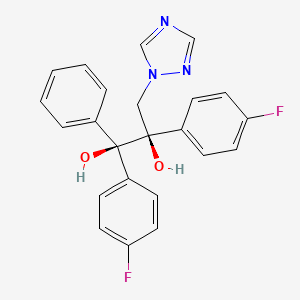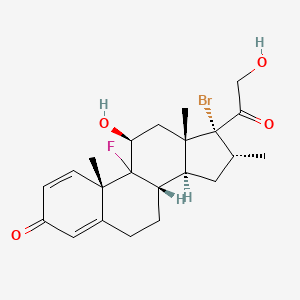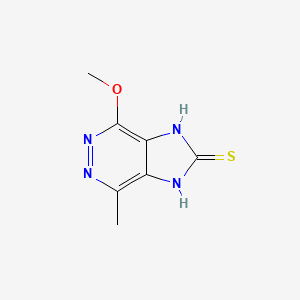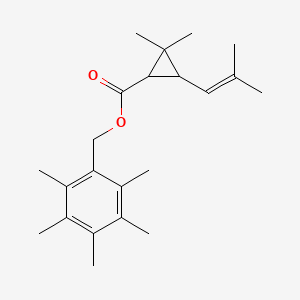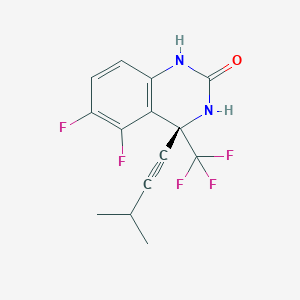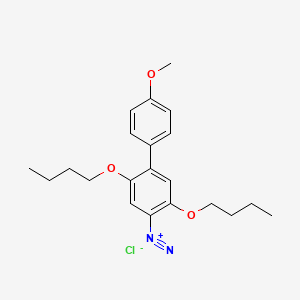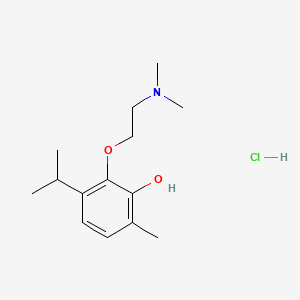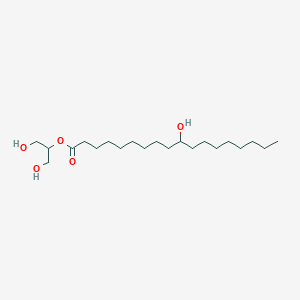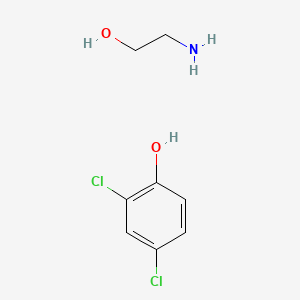![molecular formula C42H82N4O2 B12687741 N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) CAS No. 93918-54-8](/img/structure/B12687741.png)
N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) is a complex organic compound with the molecular formula C42H82N4O2. This compound is known for its unique structure, which includes long hydrocarbon chains and multiple functional groups. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) typically involves the reaction of ethylenediamine with 9-octadecenoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.
Aplicaciones Científicas De Investigación
N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]dihexadecanamide: Similar in structure but with different hydrocarbon chains.
N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide): Contains additional unsaturation in the hydrocarbon chains.
Uniqueness
N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
93918-54-8 |
|---|---|
Fórmula molecular |
C42H82N4O2 |
Peso molecular |
675.1 g/mol |
Nombre IUPAC |
(E)-N-[2-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C42H82N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,43-44H,3-16,21-40H2,1-2H3,(H,45,47)(H,46,48)/b19-17+,20-18+ |
Clave InChI |
SEACOSILDQEZMB-XPWSMXQVSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


